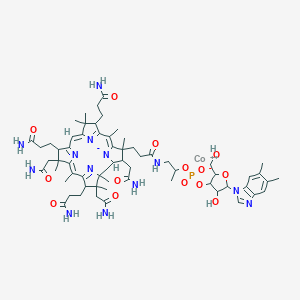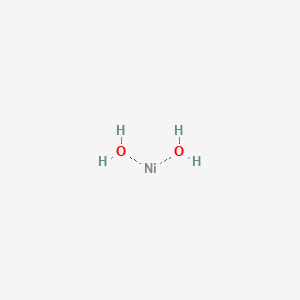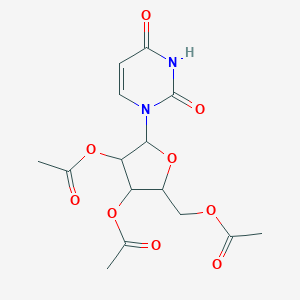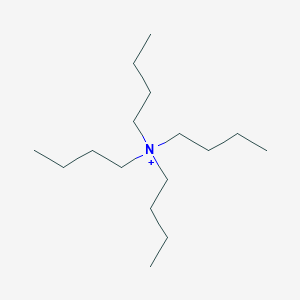![molecular formula C21H31NO4S B224699 N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as ABE-M, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ABE-M is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a role in regulating the pH of cancer cells, and its inhibition can lead to the acidification of the tumor microenvironment, which can inhibit the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of CAIX, induce cell death in cancer cells, and decrease tumor growth in animal models. N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory properties and can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of CAIX, induce cell death in cancer cells, and decrease tumor growth in animal models. However, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several potential future directions for N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide research, including its potential use in combination with other cancer therapies, its use in the treatment of other types of cancer, and its potential use as a diagnostic tool for cancer. Further studies are needed to determine the efficacy and safety of N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide in humans and its potential as a therapeutic agent.
In conclusion, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide is a chemical compound that has shown promising results in studies related to its potential therapeutic properties. Its ability to inhibit the activity of CAIX and induce cell death in cancer cells make it a potential candidate for the treatment of cancer. Further studies are needed to determine its efficacy and safety in humans and its potential as a therapeutic agent.
Méthodes De Synthèse
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide can be synthesized through various methods, including the reaction of 1-adamantanol with 2-chloroethyl methoxyacetate, followed by the reaction with 4,5-dimethyl-2-nitrobenzenesulfonamide. The final product is obtained through the reduction of the nitro group with palladium on carbon and hydrogen gas.
Applications De Recherche Scientifique
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide has been studied for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells. In a study conducted on breast cancer cells, N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide was found to induce cell death through the activation of caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Propriétés
Nom du produit |
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C21H31NO4S |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H31NO4S/c1-14-6-19(25-3)20(7-15(14)2)27(23,24)22-4-5-26-21-11-16-8-17(12-21)10-18(9-16)13-21/h6-7,16-18,22H,4-5,8-13H2,1-3H3 |
Clé InChI |
WVTPWSBIUQFDMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC |
SMILES canonique |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)







![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)